2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with benzoyl chloride to yield 2-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}chloride. Finally, this compound is reacted with N-[3-(diethylamino)propyl]hydrazinecarbothioamide under specific conditions to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and dichlorophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives of the compound.
Scientific Research Applications
2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenoxy derivatives and benzoyl hydrazinecarbothioamides, such as:
- 2,4-dichlorophenoxyacetic acid
- 2,4-dichlorophenoxybenzyl chloride
- Benzoyl hydrazinecarbothioamide derivatives
Uniqueness
What sets 2-{4-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N~1~-[3-(DIETHYLAMINO)PROPYL]-1-HYDRAZINECARBOTHIOAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[4-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]-3-[3-(diethylamino)propyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4O2S/c1-3-28(4-2)13-5-12-25-22(31)27-26-21(29)17-8-6-16(7-9-17)15-30-20-11-10-18(23)14-19(20)24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29)(H2,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPBJGQRVIJZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=S)NNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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